

Application Notes: Tigecycline Hydrate in Cancer Cell Line Research

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Compound of Interest

Compound Name: Tigecycline hydrate

Cat. No.: B1428228

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Introduction

Tigecycline, a glycyclcycline antibiotic approved by the FDA for treating complex microbial infections, has demonstrated significant potential as an anti-cancer agent.[1][2][3][4] Emerging research highlights its ability to target cancer cells, including drug-resistant variants and cancer stem cells, by disrupting fundamental cellular processes.[5][6][7] The primary mechanism of its anti-neoplastic activity is the inhibition of mitochondrial translation, a process on which many cancer cells are heavily reliant.[1][8][9] This unique mode of action leads to a cascade of downstream effects, including the suppression of cell proliferation, induction of cell cycle arrest, and apoptosis, making tigecycline a compelling compound for cancer research and drug development.[1][4]

Mechanism of Action

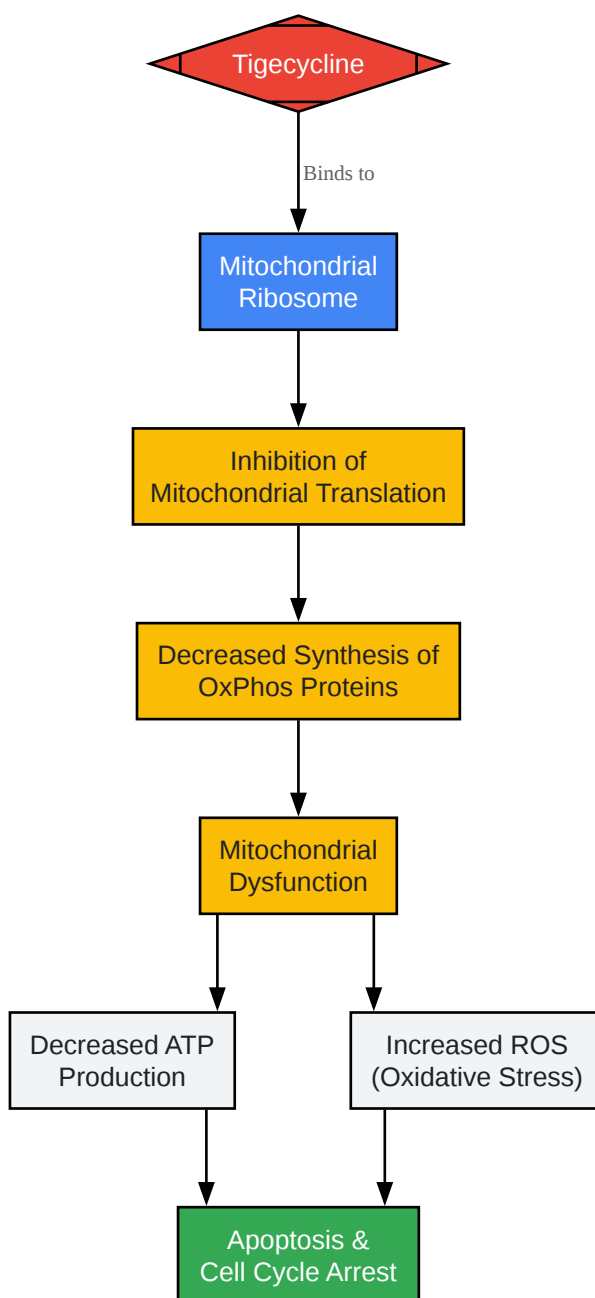
Tigecycline selectively targets the mitochondrial ribosome, which is structurally similar to bacterial ribosomes.[9][10] This interaction inhibits the synthesis of essential proteins encoded by mitochondrial DNA (mtDNA). These proteins are critical components of the electron transport chain (ETC) complexes required for oxidative phosphorylation (OxPhos).[1][11][12]

The inhibition of mitochondrial translation by tigecycline leads to:

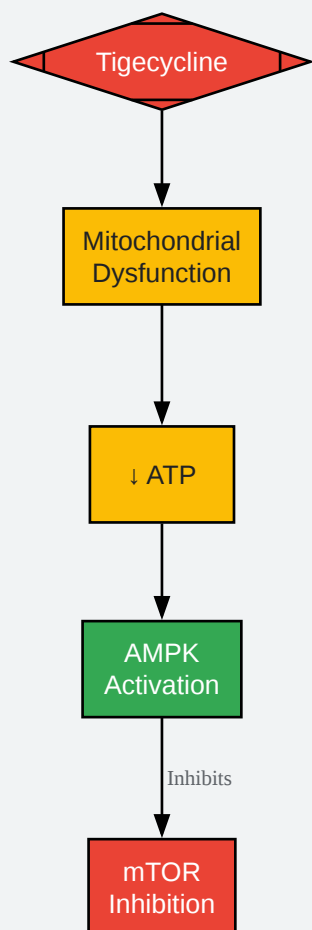
- Impaired Oxidative Phosphorylation (OxPhos): A reduction in key ETC proteins cripples the cell's primary energy-generating process.[1][13]

- **Decreased ATP Production:** The disruption of OxPhos results in a significant drop in cellular ATP levels.[\[12\]](#)[\[13\]](#)
- **Increased Reactive Oxygen Species (ROS):** A dysfunctional ETC can lead to an increase in electron leakage, resulting in the overproduction of ROS and subsequent oxidative stress and damage.[\[1\]](#)[\[12\]](#)[\[14\]](#)

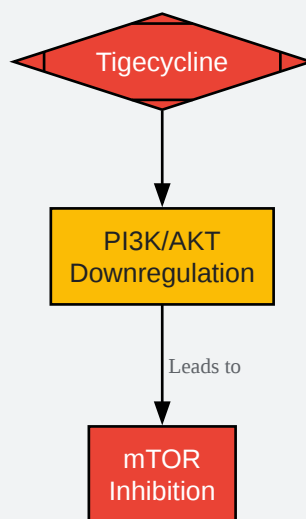
This cascade of mitochondrial dysfunction ultimately triggers cellular stress responses that can lead to apoptosis (programmed cell death) and cell cycle arrest.[\[1\]](#)[\[4\]](#)

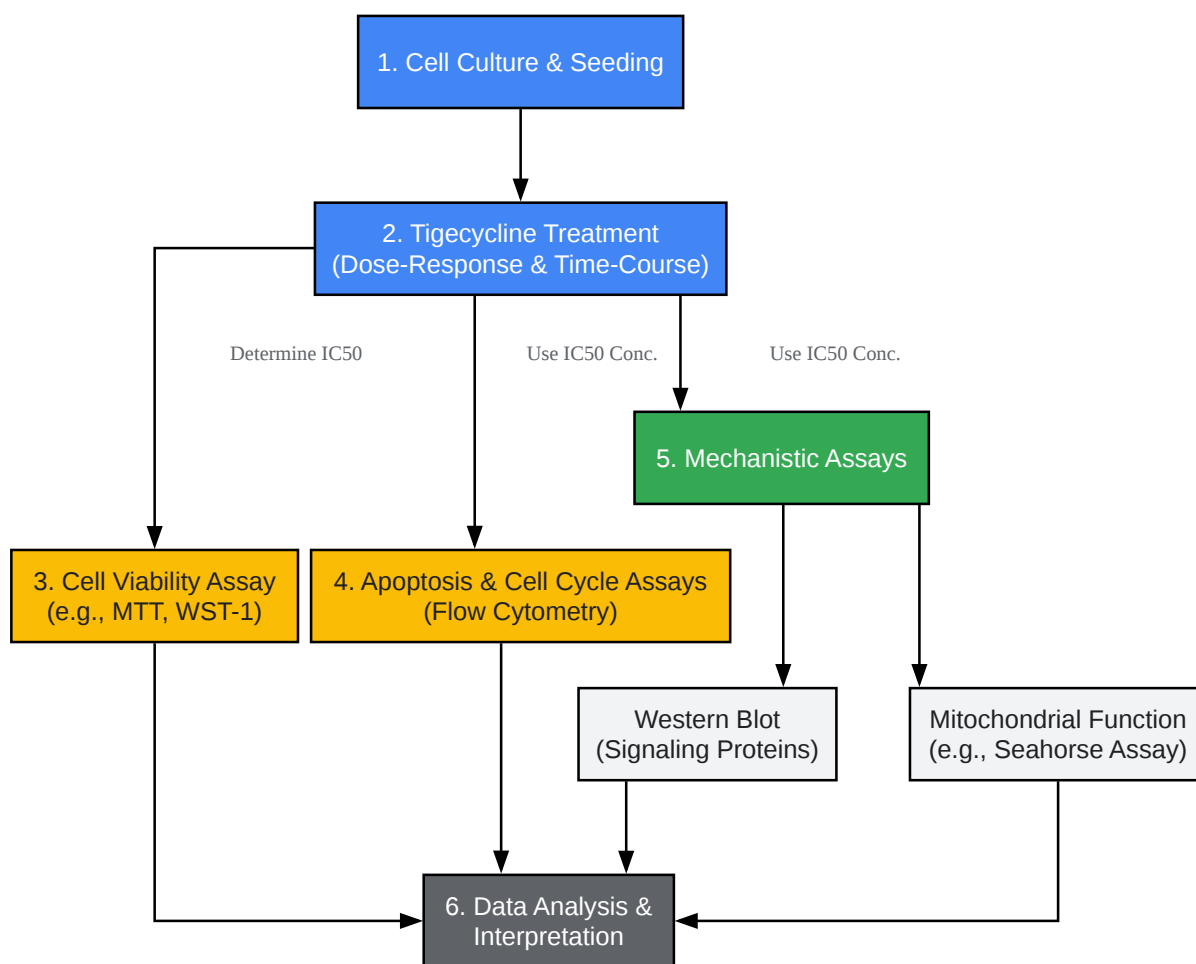


AMPK-Mediated Inhibition



PI3K/AKT-Mediated Inhibition





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